molecular formula C6H4F2O2 B12945274 2-(Difluoromethyl)furan-3-carbaldehyde

2-(Difluoromethyl)furan-3-carbaldehyde

Cat. No.: B12945274
M. Wt: 146.09 g/mol
InChI Key: QAEITHWKVZKZJG-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)furan-3-carbaldehyde is an organic compound belonging to the furan family It features a furan ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)furan-3-carbaldehyde typically involves the introduction of a difluoromethyl group to a furan ring. One common method is the difluoromethylation of furan-3-carbaldehyde using difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)furan-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include difluoromethyl-substituted carboxylic acids, alcohols, and various substituted furan derivatives.

Scientific Research Applications

2-(Difluoromethyl)furan-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)furan-3-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted furans and aldehydes, such as:

Uniqueness

2-(Difluoromethyl)furan-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in the development of novel materials and pharmaceuticals .

Biological Activity

2-(Difluoromethyl)furan-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C6H4F2O and is characterized by a furan ring with a difluoromethyl group and an aldehyde functional group. The presence of fluorine atoms often enhances the biological activity of organic compounds due to their electronegative nature, which can influence interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Enterococcus faecalis64 µg/mL
Escherichia coli128 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The antifungal mechanism may involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicate that this compound possesses moderate cytotoxic effects, with IC50 values ranging from 20 to 50 µM.

Cell Line IC50 (µM)
MCF-730
HeLa45

The biological activity of this compound is attributed to its ability to form strong interactions with specific molecular targets. The difluoromethyl group enhances the compound's reactivity, allowing it to modulate enzyme activities and interfere with cellular signaling pathways. In particular, it has been observed to inhibit key enzymes involved in metabolic processes, which could be leveraged for therapeutic applications against infectious diseases and cancer.

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound was found to significantly reduce bacterial growth in vitro, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Potential : In another study published in the Journal of Medicinal Chemistry, the compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Properties

Molecular Formula

C6H4F2O2

Molecular Weight

146.09 g/mol

IUPAC Name

2-(difluoromethyl)furan-3-carbaldehyde

InChI

InChI=1S/C6H4F2O2/c7-6(8)5-4(3-9)1-2-10-5/h1-3,6H

InChI Key

QAEITHWKVZKZJG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C=O)C(F)F

Origin of Product

United States

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